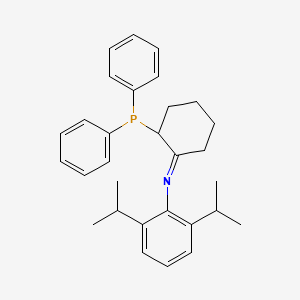
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. Phosphine ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions. This compound is particularly interesting due to its unique structure, which combines a phosphine group with a cyclohexylidene and aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions on the aniline moiety could introduce various functional groups .
Applications De Recherche Scientifique
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline has several applications in scientific research:
Biology: The compound can be used to study the interactions between phosphine ligands and biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline primarily involves its role as a ligand. The phosphine group can coordinate with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (dppe): Another phosphine ligand commonly used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used phosphine ligand with similar applications in catalysis.
Bis(diphenylphosphino)methane (dppm): A related compound with a different spacer between the phosphine groups.
Uniqueness: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline is unique due to its combination of a cyclohexylidene and aniline moiety with a phosphine group. This structure provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications .
Propriétés
Formule moléculaire |
C30H36NP |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cyclohexan-1-imine |
InChI |
InChI=1S/C30H36NP/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28-20-11-12-21-29(28)32(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,13-19,22-23,29H,11-12,20-21H2,1-4H3 |
Clé InChI |
MAKBCCWORLNCOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


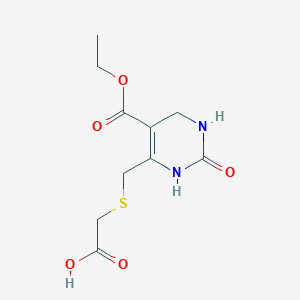
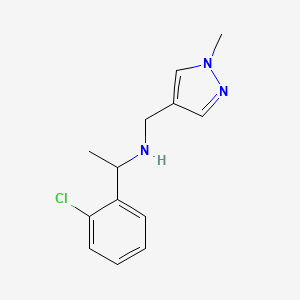

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
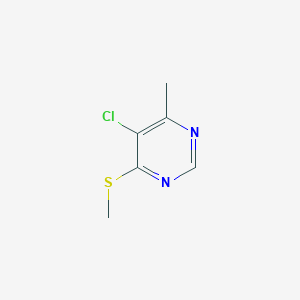
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)

![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

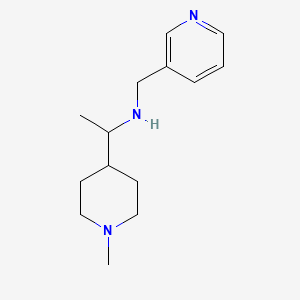
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)

![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
